tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Diazepane Ring: This step involves the cyclization of a suitable diamine with a dihalide.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be
Biological Activity
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modification of oxadiazole derivatives can enhance their efficacy and selectivity against various biological targets, making them promising candidates for drug development.
Key Biological Activities
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Anticancer Activity :
- Recent studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms. These include:
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Antimicrobial Effects :
- Certain oxadiazole compounds exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases.
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Anti-inflammatory Properties :
- Some studies indicate that oxadiazoles can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Mechanisms
A study investigated the anticancer potential of various 1,3,4-oxadiazole derivatives, including those structurally related to tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate. The results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of oxadiazole derivatives highlighted that modifications at specific positions on the oxadiazole ring can dramatically affect biological activity. In particular, the introduction of fluorine substituents has been associated with enhanced potency against cancer cell lines .
Data Table: Biological Activity Summary
Compound Name | Biological Activity | Key Mechanisms |
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This compound | Anticancer | Inhibition of thymidylate synthase and HDAC |
Other 1,3,4-Oxadiazoles | Antimicrobial | Disruption of bacterial cell membranes |
Selected Derivatives | Anti-inflammatory | Modulation of TNF-α production |
Properties
IUPAC Name |
tert-butyl 4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)26-18(25)24-9-5-8-23(10-11-24)13-16-21-17(22-27-16)14-6-4-7-15(20)12-14/h4,6-7,12H,5,8-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUJYKWWUTSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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